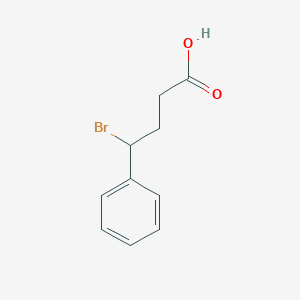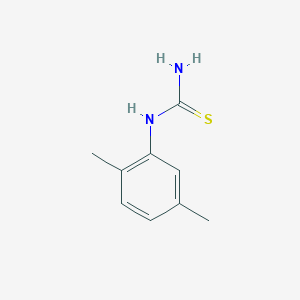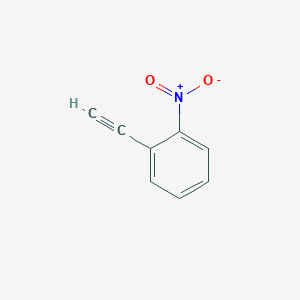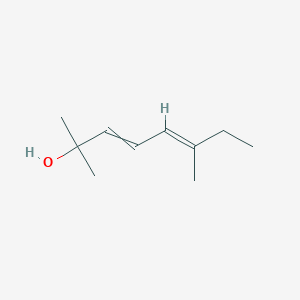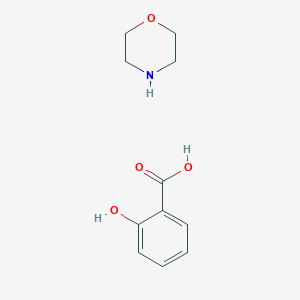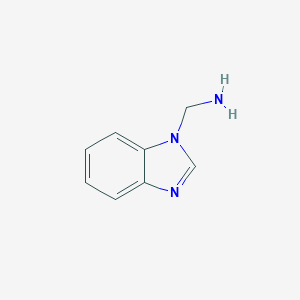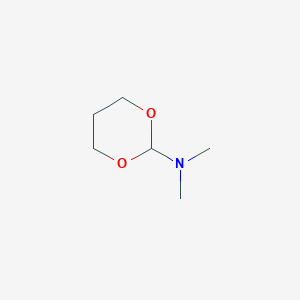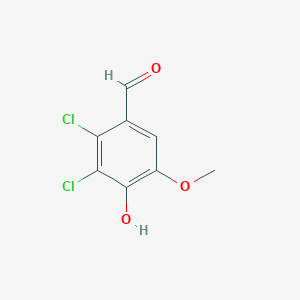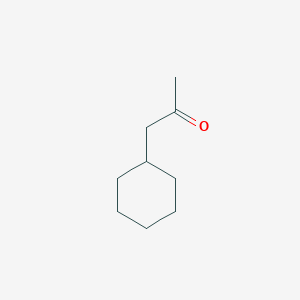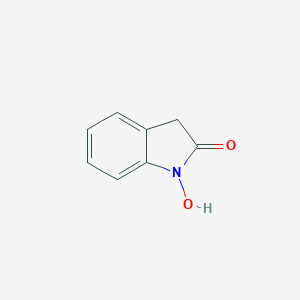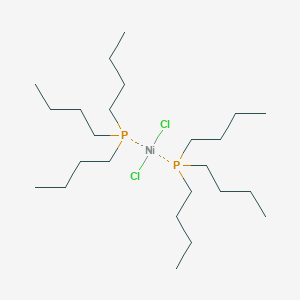![molecular formula C13H14ClN B095110 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine CAS No. 1017-64-7](/img/structure/B95110.png)
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine, also known as CPP, is a chemical compound that has been widely studied in the scientific community for its potential applications in research. CPP is a derivative of pyrrolidine and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine.
Mechanism Of Action
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can alter neuronal function and affect various physiological processes.
Biochemical And Physiological Effects
The blockade of the NMDA receptor by 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been shown to have various effects on the brain and body. It has been found to impair learning and memory, alter pain perception, and affect motor function. Additionally, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have neuroprotective effects in certain models of brain injury.
Advantages And Limitations For Lab Experiments
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has several advantages as a tool for scientific research, including its high potency and specificity for the NMDA receptor. However, it also has limitations, such as its potential for toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are several potential future directions for research involving 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine. One area of interest is the development of new compounds that can selectively target specific subtypes of the NMDA receptor. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine and related compounds in neurological disorders. Finally, research is needed to better understand the long-term effects of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine on neuronal function and overall health.
Synthesis Methods
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can be synthesized using various methods, including the reaction of 3-chlorophenylacetylene with pyrrolidine in the presence of a base. Another method involves the reaction of 3-chlorobenzyl chloride with pyrrolidine, followed by dehydrohalogenation.
Scientific Research Applications
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal function. 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has also been used to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
properties
CAS RN |
1017-64-7 |
|---|---|
Product Name |
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine |
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-[3-(3-chlorophenyl)prop-2-ynyl]pyrrolidine |
InChI |
InChI=1S/C13H14ClN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,8-10H2 |
InChI Key |
AOLWOBQUOPZVBU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
synonyms |
Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



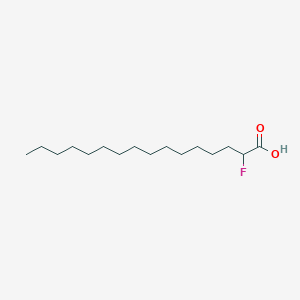
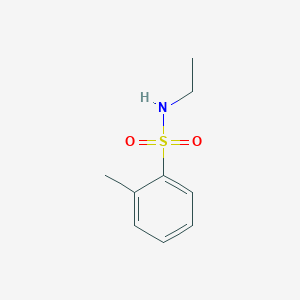
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
